molecular formula C33H26F2N4O2S2 B2742814 3,3'-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one) CAS No. 689771-66-2

3,3'-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)

Cat. No. B2742814
CAS RN: 689771-66-2
M. Wt: 612.71
InChI Key: ZBQAWTGYGNMAFW-UHFFFAOYSA-N
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Description

3,3'-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one), also known as FPDI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPDI belongs to the class of quinazolinone derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Characterization

This compound is part of a broader class of chemicals studied for their unique structural properties and potential applications in material science and pharmaceuticals. While the specific compound has limited direct references, research in related compounds provides insight into its potential applications and characteristics. For example, studies on similar quinazolinone derivatives highlight their synthesis, structural characterization, and potential as scaffolds in the development of new materials and bioactive molecules. One such study focused on the synthesis and structural characterization of bis(quinazolin)disulfide derivatives, showcasing the diverse synthetic pathways and crystal structures these compounds can exhibit (Rimaz et al., 2009).

Supramolecular Chemistry and Material Science

Research on bis(benzimidazole) derivatives and their interaction with aromatic carboxylic acids to form cocrystals emphasizes the importance of these compounds in supramolecular chemistry. These interactions often lead to the formation of complex 3D supramolecular structures, which have implications for material science, particularly in the development of novel materials with specific photoluminescence properties or molecular recognition capabilities (Cui et al., 2017).

Photocatalytic and Fluorescent Properties

The structural complexity and versatility of quinazolinone derivatives also lend themselves to studies in photocatalytic activities and fluorescence. For instance, coordination polymers constructed from bis(thiabendazole) and dicarboxylate linkers have been investigated for their fluorescence and photocatalytic properties. Such materials are explored for environmental applications, including the degradation of organic pollutants and sensing of metal ions (Huan et al., 2016).

Potential Bioactive Applications

While direct applications in bioactivity were not the focus of the queried studies, the structural motifs present in 3,3'-(propane-1,3-diyl)bis(quinazolinone derivatives) are often explored for their biological activity. Compounds with similar structures have been synthesized and assessed for their antimicrobial properties, suggesting potential areas of research where these compounds could be investigated for bioactive applications (Agh-Atabay et al., 2003).

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-[3-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26F2N4O2S2/c34-24-10-5-8-22(18-24)20-42-32-36-28-14-3-1-12-26(28)30(40)38(32)16-7-17-39-31(41)27-13-2-4-15-29(27)37-33(39)43-21-23-9-6-11-25(35)19-23/h1-6,8-15,18-19H,7,16-17,20-21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQAWTGYGNMAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CCCN4C(=O)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-Fluorophenyl)methyl]sulfanyl}-3-[3-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one

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